Lipophilicity (LogP) Comparison: Methyl 2,4-bis(difluoromethoxy)benzoate vs. Methyl 2,4-dimethoxybenzoate
The target compound exhibits a predicted LogP of 2.676, which is +0.676 log units higher than that of the 2,4-dimethoxy analog (predicted ACD/LogP = 2.00) [1]. This increased lipophilicity is consistent with the known effect of replacing methoxy with difluoromethoxy groups, which enhances membrane permeability and may influence compound distribution [2].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.676 (predicted) |
| Comparator Or Baseline | Methyl 2,4-dimethoxybenzoate (CAS 2150-41-6), predicted LogP = 2.00 (ACD/LogP) |
| Quantified Difference | +0.676 log units |
| Conditions | Predicted values from computational models; ACD/LogP for comparator, Leyan database prediction for target. |
Why This Matters
Higher LogP suggests improved passive membrane permeability, a critical parameter in drug design for oral bioavailability and cell-based assay performance.
- [1] ChemSpider. Methyl 2,4-dimethoxybenzoate. CSID: 121224. (Accessed 2026). View Source
- [2] Ngai, M.-Y. et al. DIFLUOROMETHOXYLATION AND TRIFLUOROMETHOXYLATION COMPOSITIONS AND METHODS FOR SYNTHESIZING SAME. U.S. Patent Application Publication No. US 2021/0032181 A1, Feb. 4, 2021. View Source
